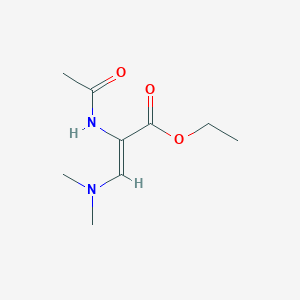
(Z)-ethyl 2-acetamido-3-(dimethylamino)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-ethyl 2-acetamido-3-(dimethylamino)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of an acetamido group, a dimethylamino group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-acetamido-3-(dimethylamino)acrylate typically involves the reaction of ethyl acrylate with acetamide and dimethylamine under specific conditions. One common method is the asymmetric hydrogenation of the corresponding methyl ester, methyl (Z)-2-acetamido-3-(dimethylamino)acrylate, using rhodium catalysts with available amidophosphite ligands . This reaction is characterized by high enantioselectivity and complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-acetamido-3-(dimethylamino)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The acetamido and dimethylamino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
(Z)-ethyl 2-acetamido-3-(dimethylamino)acrylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-acetamido-3-(dimethylamino)acrylate involves its interaction with specific molecular targets and pathways. The acetamido and dimethylamino groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and proteins, leading to modifications that affect their function and activity.
Comparison with Similar Compounds
Similar Compounds
Methyl (Z)-2-acetamido-3-(dimethylamino)acrylate: This compound is similar in structure but has a methyl ester group instead of an ethyl ester group.
(Z)-methyl 2-acetamido-3-(3,4-dimethoxyphenyl)acrylate: This compound has a different substituent on the acrylate group.
Uniqueness
(Z)-ethyl 2-acetamido-3-(dimethylamino)acrylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ethyl ester group differentiates it from similar compounds and influences its solubility and interaction with other molecules.
Properties
Molecular Formula |
C9H16N2O3 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
ethyl (Z)-2-acetamido-3-(dimethylamino)prop-2-enoate |
InChI |
InChI=1S/C9H16N2O3/c1-5-14-9(13)8(6-11(3)4)10-7(2)12/h6H,5H2,1-4H3,(H,10,12)/b8-6- |
InChI Key |
XQCRHEUVOSVKAA-VURMDHGXSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/N(C)C)/NC(=O)C |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1,4-Dioxa-8-aza-spiro[4,5]dec-8-YL)-6,8-difluoro-quinoline-2-carboxylic acid butyl ester](/img/structure/B13727507.png)
![tert-butyl N-[(E)-3-(7-methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl)prop-2-enyl]carbamate](/img/structure/B13727510.png)
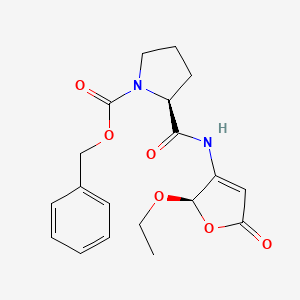
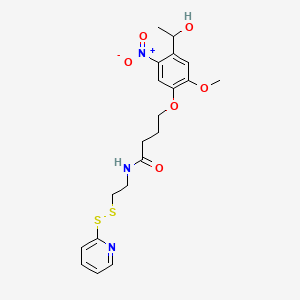


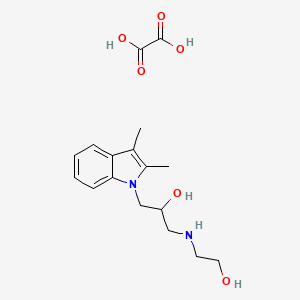
![3-[47-Amino-39-(2-amino-2-oxoethyl)-18-[[carboxy-(4-hydroxyphenyl)methyl]carbamoyl]-24-(1-hydroxyethyl)-7-[(4-hydroxyphenyl)methyl]-30-methyl-2,5,8,10,20,23,26,29,32,38,41,48,54-tridecaoxo-14,16,44,45,51,52-hexathia-3,6,9,11,19,22,25,28,31,37,40,49,53-tridecazatetracyclo[25.22.3.212,42.033,37]tetrapentacontan-4-yl]propanoic acid](/img/structure/B13727542.png)
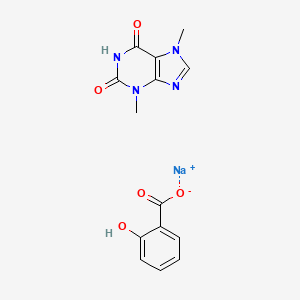




![(3S)-1-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13727583.png)
